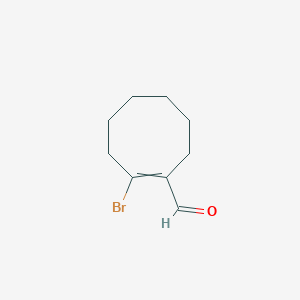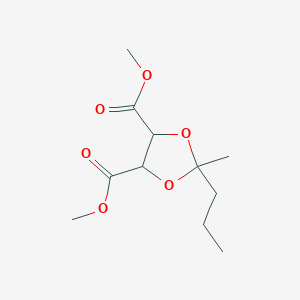
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is an organic compound with the molecular formula C11H9ClO. It is a chlorinated derivative of naphthalenecarbaldehyde and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde typically involves the chlorination of 3,4-dihydro-1-naphthalenecarbaldehyde. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: 2-Chloro-3,4-dihydro-1-naphthalenecarboxylic acid.
Reduction: 2-Chloro-3,4-dihydro-1-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The chlorine atom also makes the compound more reactive towards nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde
- 2-Chloro-1-naphthalenecarbaldehyde
- 3,4-Dihydro-1-naphthalenecarbaldehyde
Uniqueness
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the naphthalene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and allows for a wide range of chemical transformations .
Propriétés
Formule moléculaire |
C11H9ClO |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
2-chloro-3,4-dihydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-4,7H,5-6H2 |
Clé InChI |
ZHXJRJCIXRPNTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C2=CC=CC=C21)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)





![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)




